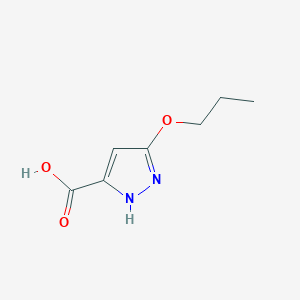
(1-(Cyclopentylsulfonyl)cyclopropyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(Cyclopentylsulfonyl)cyclopropyl)methanol is an organic compound characterized by the presence of a cyclopropyl group attached to a methanol moiety, with a cyclopentylsulfonyl substituent. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Cyclopentylsulfonyl)cyclopropyl)methanol typically involves the following steps:
Formation of Cyclopropyl Intermediate: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Methanol Addition: The final step involves the addition of a methanol group, which can be achieved through various methods, including nucleophilic substitution or reduction reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming cyclopropyl ketones or aldehydes.
Reduction: Reduction reactions may convert the sulfonyl group to a sulfide or thiol.
Substitution: The methanol group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like halides, amines, or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while substitution reactions can produce a wide range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Exploration of its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (1-(Cyclopentylsulfonyl)cyclopropyl)methanol exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering metabolic pathways, or influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylmethanol: Lacks the sulfonyl group, leading to different reactivity and applications.
Cyclopentylsulfonylmethane: Lacks the cyclopropyl group, affecting its chemical behavior.
Cyclopropylsulfonylmethanol: Similar but with different substituents, leading to variations in reactivity and applications.
Eigenschaften
Molekularformel |
C9H16O3S |
|---|---|
Molekulargewicht |
204.29 g/mol |
IUPAC-Name |
(1-cyclopentylsulfonylcyclopropyl)methanol |
InChI |
InChI=1S/C9H16O3S/c10-7-9(5-6-9)13(11,12)8-3-1-2-4-8/h8,10H,1-7H2 |
InChI-Schlüssel |
YZVCSFDOZXNRQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)S(=O)(=O)C2(CC2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(Benzyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide](/img/structure/B12947648.png)

![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-6-methylheptanamide](/img/structure/B12947656.png)




![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanenitrile](/img/structure/B12947699.png)


